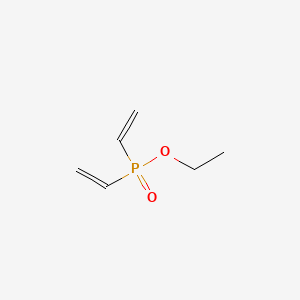

Phosphinic acid, diethenyl-, ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

30594-15-1 |

|---|---|

Molecular Formula |

C6H11O2P |

Molecular Weight |

146.12 g/mol |

IUPAC Name |

1-bis(ethenyl)phosphoryloxyethane |

InChI |

InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3 |

InChI Key |

NUJCDWBPIOHLCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C=C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Diethenylphosphinate

Established Synthetic Routes to Ethyl Diethenylphosphinate

The traditional synthesis of phosphinate esters often involves the creation of a phosphorus-carbon bond followed by esterification. For ethyl diethenylphosphinate, established methods primarily revolve around the preparation of a suitable diethenylphosphinic acid derivative, which is then converted to the ethyl ester.

Direct Esterification and Transesterification Approaches

Direct esterification of a carboxylic acid with an alcohol is a fundamental organic reaction, and similar principles can be applied to phosphinic acids. chemguide.co.ukyoutube.commasterorganicchemistry.com The Fischer-Speier esterification, catalyzed by a strong acid like sulfuric acid, involves the reaction of a phosphinic acid with an excess of alcohol to drive the equilibrium towards the ester product. chemguide.co.ukmasterorganicchemistry.com In the context of ethyl diethenylphosphinate, this would involve the reaction of diethenylphosphinic acid with ethanol (B145695).

Reaction Scheme:

(CH₂=CH)₂P(O)OH + CH₃CH₂OH ⇌ (CH₂=CH)₂P(O)OCH₂CH₃ + H₂O

The efficiency of this equilibrium-driven process can be enhanced by removing water as it is formed, for instance, by azeotropic distillation.

Transesterification offers an alternative route where an existing ester is converted into another by reaction with a different alcohol. While less direct for the primary synthesis of ethyl diethenylphosphinate, it could be a viable method if a different alkyl diethenylphosphinate were more readily accessible.

Addition Reactions to Phosphorus-Containing Precursors

A key challenge in synthesizing ethyl diethenylphosphinate lies in the formation of the two phosphorus-vinyl bonds. One established method for creating phosphorus-carbon bonds is through the use of Grignard reagents. guidechem.com The reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide (CH₂=CHMgBr), with a suitable phosphorus electrophile can be employed to introduce the vinyl groups. A plausible precursor for this approach is phosphorus oxychloride (POCl₃). The sequential addition of two equivalents of vinylmagnesium bromide to phosphorus oxychloride would theoretically yield diethenylphosphinic chloride. guidechem.com

Reaction Scheme:

POCl₃ + 2 CH₂=CHMgBr → (CH₂=CH)₂P(O)Cl + 2 MgBrCl

The resulting diethenylphosphinic chloride is a key intermediate. nih.gov This acid chloride can then be readily reacted with ethanol to produce ethyl diethenylphosphinate. chemguide.co.uklibretexts.org The reaction is typically rapid and exothermic, often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. google.com

Reaction Scheme:

(CH₂=CH)₂P(O)Cl + CH₃CH₂OH + (C₂H₅)₃N → (CH₂=CH)₂P(O)OCH₂CH₃ + (C₂H₅)₃NHCl

Novel Synthetic Strategies for Ethyl Diethenylphosphinate

Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. Research into novel synthetic strategies for organophosphorus compounds, including ethyl diethenylphosphinate, is an active area.

Catalytic Synthesis of Ethyl Diethenylphosphinate

Catalysis offers a powerful tool to enhance reaction rates, improve selectivity, and reduce the environmental impact of chemical processes. acs.org In the context of phosphinate synthesis, various catalytic systems are being explored. For instance, phosphine-catalyzed annulation reactions have been demonstrated for the synthesis of various phosphorus-containing heterocycles, showcasing the utility of phosphine (B1218219) catalysis in forming C-P bonds. orgsyn.org While not a direct synthesis of ethyl diethenylphosphinate, the principles of using phosphine catalysts to mediate bond formation could inspire novel routes.

Furthermore, the development of catalysts for the direct hydrophosphinylation of alkynes presents a promising and atom-economical approach to forming P-vinyl bonds. This would involve the direct addition of a P-H bond across a triple bond. While more commonly applied to the synthesis of phosphonates, adapting this methodology for the synthesis of diethenylphosphinates from a suitable phosphorus precursor and acetylene (B1199291) could be a future research direction.

Green Chemistry Principles and Sustainable Synthesis of Ethyl Diethenylphosphinate

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbiofueldaily.comsciencedaily.com For the synthesis of ethyl diethenylphosphinate, several green approaches can be considered.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and the use of less solvent compared to conventional heating methods. eurekaselect.comsigmaaldrich.com The application of microwave irradiation to the direct esterification of diethenylphosphinic acid or the reaction of diethenylphosphinic chloride with ethanol could offer a more sustainable alternative to traditional methods. researchgate.net

The use of phase-transfer catalysis (PTC) represents another green strategy, facilitating reactions between reactants in immiscible phases and often reducing the need for harsh solvents and high temperatures. tandfonline.com The synthesis of organophosphorus compounds has been shown to be amenable to PTC conditions.

Furthermore, the development of solvent-free reaction conditions is a key goal in green chemistry. rsc.org Exploring the possibility of performing the esterification step under solvent-free conditions, for example, by using an excess of ethanol which also acts as the reactant, could significantly improve the environmental profile of the synthesis.

Reaction Engineering Considerations in Ethyl Diethenylphosphinate Synthesis

The successful scale-up of any chemical synthesis from the laboratory to an industrial process requires careful consideration of reaction engineering principles. sphinxsai.com For the synthesis of ethyl diethenylphosphinate, several factors are crucial for optimizing the process.

In the case of direct esterification, which is an equilibrium-limited reaction, process intensification techniques can be employed to enhance the conversion. mdpi.comscilit.com This can include the use of reactive distillation, where the ester product is continuously removed from the reaction mixture, thereby shifting the equilibrium towards the product side. Membrane reactors that selectively remove water can also be utilized to drive the reaction to completion under milder conditions. mdpi.com

For the synthesis involving the Grignard reagent, precise control of reaction parameters such as temperature, addition rate, and stoichiometry is critical to maximize the yield of diethenylphosphinic chloride and minimize the formation of byproducts from over-addition. The highly exothermic nature of the Grignard reaction also necessitates efficient heat management to ensure safety and selectivity.

The choice of reactor type is also an important consideration. For exothermic reactions like the Grignard synthesis or the reaction of the acid chloride with ethanol, continuous flow reactors can offer superior heat and mass transfer compared to traditional batch reactors, leading to better process control and safety. The table below summarizes some key reaction engineering parameters and their potential impact on the synthesis of ethyl diethenylphosphinate.

| Parameter | Impact on Synthesis | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Optimization for each step to balance rate and selectivity. Use of controlled heating/cooling systems. |

| Pressure | Can influence reaction equilibrium in gas-phase reactions. | For liquid-phase reactions discussed, pressure is less of a primary variable but important for containment. |

| Reactant Concentration | Influences reaction rate and equilibrium position. | Optimization of molar ratios to maximize conversion and minimize waste. |

| Catalyst Loading | In catalytic routes, affects reaction rate and cost. | Optimization to achieve desired rate with minimal catalyst usage. |

| Mixing | Crucial for multiphase reactions (e.g., Grignard) to ensure efficient mass transfer. | Use of efficient stirring systems or flow reactors. |

| Residence Time | In continuous reactors, determines the extent of reaction. | Optimization to achieve desired conversion. |

By carefully considering these synthetic and engineering aspects, the production of ethyl diethenylphosphinate can be achieved in an efficient, safe, and sustainable manner.

Reactivity and Reaction Mechanism Studies of Ethyl Diethenylphosphinate

Mechanistic Investigations of Vinylic Reactivity in Ethyl Diethenylphosphinate

The two vinyl groups attached to the phosphorus atom are the primary sites of reactivity in ethyl diethenylphosphinate, susceptible to both radical and ionic attack.

The carbon-carbon double bonds in ethyl diethenylphosphinate are receptive to radical addition reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. While specific studies on ethyl diethenylphosphinate are not extensively documented, the mechanism can be inferred from studies on analogous vinylphosphonates and vinylphosphine oxides.

The initiation step can be triggered by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. In the propagation phase, the generated radical adds to one of the vinyl groups of the ethyl diethenylphosphinate. This addition can, in principle, occur at either the α- or β-carbon of the vinyl group. However, the addition of radicals to vinylphosphorus compounds generally occurs at the β-carbon, leading to the formation of a more stable α-phosphinoyl radical. This regioselectivity is governed by the ability of the phosphorus-containing group to stabilize an adjacent radical through resonance and inductive effects.

A recent study on the photoredox-catalyzed radical addition to vinylphosphine oxides provides a relevant mechanistic framework. nih.gov In this process, a radical generated from a suitable precursor adds to the vinyl group, which is activated by a Lewis acid. nih.gov This is followed by a reduction of the resulting radical intermediate and subsequent enantioselective protonation. nih.gov A similar pathway can be envisioned for ethyl diethenylphosphinate, where a radical species (R•) adds to the β-carbon of a vinyl group, forming a stabilized α-phosphinoyl radical intermediate. This intermediate can then abstract a hydrogen atom from a donor molecule to yield the final product or participate in further reactions.

Table 1: Proposed Steps in the Radical Addition to Ethyl Diethenylphosphinate

| Step | Description |

| Initiation | Generation of a free radical (R•) from an initiator. |

| Propagation | Addition of R• to the β-carbon of a vinyl group, forming a stabilized α-phosphinoyl radical intermediate. |

| Hydrogen abstraction by the α-phosphinoyl radical from a hydrogen donor (H-X) to form the product and a new radical (X•). | |

| Termination | Combination or disproportionation of radical species. |

This table is a generalized representation based on known radical addition mechanisms to similar vinylphosphorus compounds.

The presence of two vinyl groups allows for the possibility of mono- or di-addition products, depending on the stoichiometry of the reactants and the reaction conditions.

The vinyl groups of ethyl diethenylphosphinate can also undergo ionic reactions, such as Michael additions. The electron-withdrawing nature of the phosphinoyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

In a typical Michael addition, a nucleophile (Nu⁻) attacks the β-carbon of one of the vinyl groups, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to give the final addition product. A variety of nucleophiles, including amines, alkoxides, and carbanions, can participate in this type of reaction. Studies on related vinylphosphonates have shown that this reaction is a versatile method for the formation of C-C and C-heteroatom bonds. researchgate.net

Table 2: Generalized Michael Addition to Ethyl Diethenylphosphinate

| Reactant | Nucleophile | Product Type |

| Ethyl diethenylphosphinate | R₂NH | β-Aminoethylphosphinate |

| Ethyl diethenylphosphinate | RO⁻ | β-Alkoxyethylphosphinate |

| Ethyl diethenylphosphinate | R'⁻ (from organometallics) | β-Alkylethylphosphinate |

This table illustrates potential products based on Michael additions to activated vinyl systems. researchgate.net

Stereochemical Aspects of Reactions Involving Ethyl Diethenylphosphinate

Reactions involving ethyl diethenylphosphinate can have significant stereochemical implications, particularly in reactions that create a new chiral center or involve substitution at the phosphorus atom.

When a radical or nucleophile adds to one of the prochiral vinyl groups, a new stereocenter can be generated at the α- or β-carbon. In the absence of a chiral influence (e.g., a chiral catalyst or auxiliary), the reaction will typically produce a racemic mixture of enantiomers. However, asymmetric catalysis can be employed to achieve enantioselective additions. For instance, the use of a chiral Lewis acid in conjunction with a vinylphosphine oxide has been shown to facilitate enantioselective radical conjugate additions. nih.gov

Reactions involving nucleophilic substitution at the phosphorus atom of phosphinates are known to proceed with a high degree of stereospecificity. acs.org Generally, these reactions occur via an addition-elimination mechanism involving a pentacoordinate intermediate or transition state. researchgate.netresearchgate.net Depending on the nature of the nucleophile and the leaving group, these substitutions at the phosphorus center typically proceed with either inversion or retention of configuration. researchgate.net For example, the reaction of optically pure H-phosphinates with organolithium or Grignard reagents proceeds with inversion of configuration at the phosphorus atom. acs.org While ethyl diethenylphosphinate itself is achiral at the phosphorus center, understanding these stereochemical principles is crucial for designing stereoselective syntheses of related chiral phosphinates.

Role of Substituents on the Reactivity of Phosphinic Acid Esters

The reactivity of phosphinic acid esters is significantly influenced by the nature of the substituents attached to the phosphorus atom and the ester group. In the case of ethyl diethenylphosphinate, the key substituents are the two vinyl groups and the ethyl ester group.

The electron-withdrawing character of the phosphinoyl group activates the vinyl groups towards nucleophilic attack, as discussed in the context of Michael additions. Conversely, the vinyl groups, being unsaturated, can also influence the reactivity at the phosphorus center.

The nature of the ester group (in this case, ethyl) primarily affects the rate of hydrolysis and other substitution reactions at the phosphorus center. The hydrolysis of phosphinates can be catalyzed by either acid or base. researchgate.netmdpi.com The rate of hydrolysis is sensitive to both the steric bulk and the electronic properties of the ester group and the substituents on the phosphorus atom.

Furthermore, the substituents on the phosphorus atom can influence the stability of intermediates in both radical and ionic reactions. For instance, in radical additions, the ability of the substituents to stabilize the resulting α-phosphinoyl radical is a key factor in determining the regioselectivity and rate of the reaction.

The Polymerization Behavior of Ethyl Diethenylphosphinate: An Uncharted Territory in Polymer Science

Despite extensive investigation into the polymerization of organophosphorus monomers, a comprehensive understanding of the polymerization science of Phosphinic acid, diethenyl-, ethyl ester , also known as ethyl diethenylphosphinate , remains elusive. A thorough review of scientific literature and patent databases reveals a notable absence of specific research dedicated to the homopolymerization or copolymerization of this particular divinyl phosphinate monomer.

While the broader family of vinyl phosphonates and other phosphorus-containing monomers has been the subject of numerous studies, the unique reactivity of the diethenylphosphinate structure has not been specifically detailed. This gap in the current body of knowledge prevents a detailed discussion of its polymerization kinetics, the application of controlled/living polymerization techniques, or its behavior in copolymerization systems as requested.

General insights from related organophosphorus monomers can offer a speculative glimpse into the potential behavior of ethyl diethenylphosphinate, but without direct experimental data, any such discussion would be purely conjectural. For instance, the free radical polymerization of vinyl phosphonate (B1237965) monomers is often marked by significant chain transfer reactions, a factor that would likely influence the polymerization of a divinyl analogue. Similarly, the challenge of controlling crosslinking in the polymerization of divinyl monomers is a well-documented phenomenon that would need to be addressed for ethyl diethenylphosphinate.

The exploration of advanced polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) has revolutionized the synthesis of well-defined polymers from a variety of functional monomers. However, the application of these powerful methods to ethyl diethenylphosphinate has not been reported.

Furthermore, there is no available information on the copolymerization of ethyl diethenylphosphinate with other vinyl monomers or on the ring-opening copolymerization of any of its potential cyclic analogues.

The absence of dedicated research on ethyl diethenylphosphinate highlights a unique opportunity for future investigations in the field of phosphorus-containing polymers. Such studies would be essential to elucidate the fundamental polymerization characteristics of this monomer and to explore the potential properties and applications of the resulting polymers. Until such research is undertaken and published in the peer-reviewed literature, a detailed and scientifically accurate article on the polymerization science of ethyl diethenylphosphinate cannot be constructed.

Polymerization Science of Ethyl Diethenylphosphinate

Copolymerization of Ethyl Diethenylphosphinate with Diverse Monomers

Reactivity Ratios and Monomer Sequence Distribution Analysis in Copolymers

The behavior of a monomer in copolymerization is fundamental to understanding and controlling the properties of the resulting copolymer. Reactivity ratios (r1 and r2) are critical parameters that describe the relative preference of a propagating polymer chain to add a monomer of its own kind versus the comonomer. For the copolymerization of ethyl diethenylphosphinate (M1) with a generic comonomer (M2), the reactivity ratios are defined as the ratio of the rate constant for homopolymerization to the rate constant for copolymerization.

The determination of these ratios is often accomplished through a series of copolymerization reactions at varying initial monomer feed ratios, followed by analysis of the resulting copolymer composition. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography are employed to quantify the monomer incorporation. doi.org The product of the reactivity ratios, r1r2, provides insight into the monomer sequence distribution. researchgate.net

If r1r2 = 1 , the copolymerization is considered ideal, with a random distribution of monomer units along the polymer chain. nih.gov

If r1r2 < 1 , there is a tendency towards alternation of the monomer units.

If r1r2 > 1 , block copolymer structures are favored.

The monomer sequence distribution, which dictates the arrangement of monomer units, significantly influences the macroscopic properties of the copolymer. mdpi.com For instance, a random distribution can lead to materials with averaged properties, while a blocky distribution can result in phase-separated morphologies and unique mechanical or thermal characteristics. mdpi.com The analysis of triad (B1167595) and pentad sequences via 13C NMR spectroscopy can provide a detailed picture of the monomer arrangement within the polymer backbone. doi.orgresearchgate.net

While specific reactivity ratios for ethyl diethenylphosphinate with various comonomers are not widely reported in publicly available literature, the principles of copolymerization kinetics provide a framework for predicting its behavior. Given the presence of two vinyl groups, ethyl diethenylphosphinate can also act as a crosslinking agent, further complicating the analysis of reactivity ratios and sequence distribution.

Advanced Polymer Architectures Incorporating Ethyl Diethenylphosphinate Units

The incorporation of ethyl diethenylphosphinate into more complex polymer architectures beyond linear copolymers allows for the creation of materials with highly tailored properties.

Block copolymers consist of two or more long sequences (blocks) of different monomers. researchgate.net The synthesis of block copolymers containing ethyl diethenylphosphinate segments can be approached through various living or controlled polymerization techniques, such as anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.netnih.gov These methods allow for the sequential addition of monomers to create well-defined block structures. researchgate.net For example, a pre-synthesized polymer block with a reactive end-group could be used to initiate the polymerization of ethyl diethenylphosphinate, forming a diblock copolymer. rsc.org The distinct chemical nature of the blocks can lead to microphase separation, resulting in ordered nanostructures that can be exploited in applications such as thermoplastic elastomers or as templates for nanomaterial synthesis. nih.govgoogle.com

Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. expresspolymlett.com Ethyl diethenylphosphinate can be incorporated into graft copolymers either as part of the backbone or as the grafted chains. google.comscirp.org One common method to synthesize graft copolymers is the "grafting from" technique, where active sites are created along a polymer backbone, which then initiate the polymerization of a second monomer. scirp.org Alternatively, the "grafting onto" method involves attaching pre-formed polymer chains to a backbone. researchgate.net The presence of the phosphinate group in the ethyl diethenylphosphinate units can also be utilized for post-polymerization modification to attach grafts. The resulting branched architecture significantly impacts the polymer's solution viscosity, thermal properties, and mechanical behavior. expresspolymlett.com

Star polymers consist of several linear polymer chains linked to a central core. researchgate.netnih.gov Dendritic polymers are highly branched, three-dimensional macromolecules with a well-defined, layered structure. thno.orgnih.gov Ethyl diethenylphosphinate can be used to create these complex architectures. For star polymers, a multifunctional initiator can be used to simultaneously grow multiple polymer arms of poly(ethyl diethenylphosphinate). nih.gov Dendritic structures could potentially be synthesized in a stepwise, generational approach, although this is often a synthetically challenging process. researchgate.netkaust.edu.sa The high density of functional groups and unique rheological properties of star and dendritic polymers make them interesting candidates for applications in coatings, additives, and drug delivery. thno.orgnih.gov

Polymerization Thermodynamics and Kinetics of Ethyl Diethenylphosphinate Systems

The polymerization of ethyl diethenylphosphinate is governed by thermodynamic and kinetic factors. Thermodynamically, the feasibility of polymerization is determined by the Gibbs free energy change (ΔGp), which must be negative. This is influenced by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. For vinyl monomers, the conversion of a double bond to two single bonds is typically an exothermic process (negative ΔHp). However, the decrease in entropy due to the loss of translational freedom of the monomer (negative ΔSp) can oppose polymerization. This leads to the concept of a ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable.

The kinetics of polymerization describe the rate at which the monomer is converted to polymer. For radical polymerization of ethyl diethenylphosphinate, the rate of polymerization would depend on the initiator concentration and the rate constants for initiation, propagation, and termination. The presence of two vinyl groups in ethyl diethenylphosphinate means that it can participate in crosslinking reactions, leading to the formation of a network structure. The kinetics of such systems can be complex, with the rate of crosslinking influencing the gel point and the final properties of the polymer network. nih.gov Kinetic studies, often monitored by techniques like dilatometry or spectroscopy, are crucial for controlling the polymerization process and achieving desired molecular weights and polymer structures. nih.gov

Microstructural Characterization of Polymers Derived from Ethyl Diethenylphosphinate

A thorough understanding of the microstructure of polymers derived from ethyl diethenylphosphinate is essential for correlating their synthesis with their macroscopic properties. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for elucidating the structure of these polymers. researchgate.netresearchgate.net ¹H NMR can provide information about the polymer backbone and the ethyl ester group. rsc.org ³¹P NMR is particularly valuable for probing the phosphorus environment, which can reveal details about the polymer's tacticity and whether side reactions involving the phosphinate group have occurred. researchgate.net

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. specificpolymers.comlcms.czpolyanalytik.com This information is critical as it significantly influences the mechanical and rheological properties of the material. By coupling SEC with other detectors, such as light scattering and viscometry, more detailed information about the polymer's size, conformation, and branching can be obtained. polyanalytik.comlcms.cz

Below is an interactive data table summarizing the characterization techniques and the information they provide for polymers of ethyl diethenylphosphinate.

| Analytical Technique | Information Obtained |

| ¹H NMR | Polymer backbone structure, confirmation of ethyl ester group presence. |

| ³¹P NMR | Phosphorus environment, tacticity, detection of side reactions. |

| ¹³C NMR | Detailed monomer sequence distribution in copolymers. |

| SEC/GPC | Molecular weight (Mn, Mw), polydispersity index (PDI). |

| SEC with Light Scattering | Absolute molecular weight, radius of gyration (Rg). |

| SEC with Viscometry | Intrinsic viscosity, hydrodynamic radius (Rh), branching information. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups (P=O, C=C, C-O-C). |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior. |

| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. |

Through the application of these advanced analytical methods, a comprehensive understanding of the microstructure of polymers containing ethyl diethenylphosphinate can be achieved, enabling the rational design of new materials with desired functionalities.

Advanced Materials Science Applications Derived from Ethyl Diethenylphosphinate Based Polymers

Flame Retardant Mechanisms of Ethyl Diethenylphosphinate-Derived Polymers

Organophosphorus compounds, including polymers derived from ethyl diethenylphosphinate, are versatile flame retardants that can act in either the solid (condensed) phase or the gas phase, and often in both simultaneously. nih.govnih.gov The specific mechanism is highly dependent on the polymer matrix, the chemical environment during pyrolysis, and the oxidation state of the phosphorus atom. nih.govmdpi.comnih.gov

Condensed Phase Mechanisms of Phosphorus-Based Flame Retardancy

The primary mode of action for many phosphorus-based flame retardants is in the condensed phase. flameretardants-online.com During thermal decomposition, ethyl diethenylphosphinate-derived units within the polymer can break down to form phosphoric or polyphosphoric acids. alfa-chemistry.commdpi.com These acidic species act as catalysts, promoting the dehydration of the polymer backbone and subsequent crosslinking reactions. nih.govresearchgate.net This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface. flameretardants-online.comresearchgate.net

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis. researchgate.net

Mass Transfer Barrier: The char layer physically obstructs the release of flammable volatile gases, which are the fuel for the flame. alfa-chemistry.com

Oxygen Barrier: It limits the access of oxygen to the polymer surface, inhibiting oxidative degradation and combustion. alfa-chemistry.com

The effectiveness of the char is enhanced by the formation of phosphorus-carbon (P-C) and phosphorus-oxygen-carbon (P-O-C) bonds, which create a more robust and thermally stable residue. researchgate.net The goal of this mechanism is to retain the fuel in the solid phase, effectively starving the fire. utwente.nl

Gas Phase Contributions to Flame Retardancy

In addition to their condensed-phase activity, phosphorus compounds can also inhibit combustion in the gas phase. nih.govmdpi.com During pyrolysis, volatile phosphorus-containing fragments, such as PO• and PO₂• radicals, can be released into the flame. mdpi.comalfa-chemistry.com

These phosphorus radicals are highly reactive and act as flame inhibitors by scavenging the key radical species responsible for the propagation of combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals. nih.gov The key reactions involve:

H• + PO• + M → HPO + M OH• + PO• → HPO₂

By interrupting this radical chain reaction, the flame chemistry is disrupted, leading to a less efficient, cooler flame and potential flame extinguishment. nih.govalfa-chemistry.com This flame inhibition effect can lead to a reduction in the effective heat of combustion of the material. utwente.nl The specific pathway, whether condensed or gas phase, is heavily influenced by the phosphorus compound's structure and its interaction with the decomposing polymer. nih.gov

Synergistic Effects in Multi-Component Flame Retardant Systems

The flame retardant efficacy of ethyl diethenylphosphinate-based polymers can be significantly enhanced by combining them with other compounds, creating a synergistic effect where the total performance is greater than the sum of the individual components. flameretardants-online.com

Phosphorus-Nitrogen (P-N) Synergy: Nitrogen-containing compounds, such as those based on melamine, are common synergists. flameretardants-online.comgoogle.com The nitrogen compounds can promote charring and release non-flammable gases like ammonia (B1221849) (NH₃), which dilutes the flammable gas mixture. mdpi.com The interaction between the phosphoric acids generated from the phosphinate and the nitrogen compounds can lead to the formation of a more stable and insulating phosphonitride char layer. pageplace.de

Phosphorus-Silicon (P-Si) Synergy: Silicon-based compounds, like polysiloxanes or silica (B1680970), can also work synergistically. During combustion, the silicon compounds migrate to the surface, forming a stable silica (SiO₂) or silicate (B1173343) glass layer. nih.gov This layer reinforces the carbonaceous char created by the phosphorus compound, enhancing its barrier properties and oxidative stability. researchgate.net

Phosphorus-Metal Hydroxide (B78521) Synergy: Metal hydroxides like aluminum hydroxide (ATH) act as flame retardants by releasing water endothermically, cooling the polymer surface and diluting the fuel in the gas phase. alfa-chemistry.comusda.gov In combination with phosphorus compounds, the resulting metal oxides (e.g., Al₂O₃) can be incorporated into the char layer, increasing its strength and integrity. alfa-chemistry.comnih.gov

Influence of Ethyl Diethenylphosphinate Incorporation on Polymer Performance

While the primary reason for incorporating ethyl diethenylphosphinate into a polymer is to improve its fire resistance, this modification also inherently affects the material's thermal and mechanical properties.

Modulation of Thermal Decomposition Pathways and Stability

The introduction of phosphinate units into a polymer chain directly alters its thermal degradation behavior, a phenomenon typically studied using thermogravimetric analysis (TGA). nih.gov TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. researchgate.net

Polymers containing ethyl diethenylphosphinate generally exhibit a multi-stage decomposition process. researchgate.netresearchgate.net The presence of the P-O-C linkage can sometimes lower the initial onset temperature of decomposition compared to the unmodified polymer, as these bonds can be less stable than C-C bonds. nih.gov However, this initial degradation is crucial for initiating the flame retardant action. The subsequent formation of a stable char layer at higher temperatures leads to a significant increase in the final residue or char yield. nih.gov A higher char yield at elevated temperatures is a key indicator of effective condensed-phase flame retardancy. nih.govresearchgate.net

Table 1: Illustrative TGA Data for a Hypothetical Polymer System This table presents hypothetical data to illustrate the expected trends when ethyl diethenylphosphinate is incorporated into a polymer matrix. Actual values are dependent on the specific polymer and concentration.

| Material | Onset Decomposition Temp. (Tonset) | Temperature of Max. Decomposition Rate (Tmax) | Char Yield at 700 °C (%) |

|---|---|---|---|

| Base Polymer | 395 °C | 420 °C | < 2% |

| Polymer + 15% Ethyl Diethenylphosphinate | 370 °C | 405 °C (1st stage), >600 °C (char formation) | 18% |

Enhancement of Mechanical Performance and Durability

As a reactive comonomer, ethyl diethenylphosphinate is chemically bound into the polymer backbone. This covalent bonding avoids the issue of plasticization or migration often seen with additive-type flame retardants, which can compromise mechanical properties. The impact of its incorporation depends on the base polymer and the concentration of the phosphinate monomer.

The inclusion of the relatively rigid phosphinate group can potentially increase the stiffness and modulus of the resulting copolymer. However, it may also disrupt the regular chain packing and crystallinity of the base polymer, which could affect properties like tensile strength and elongation at break. mdpi.com The crosslinking that occurs during char formation is a high-temperature phenomenon and does not reflect the material's properties under normal service conditions. The durability of the mechanical properties is generally high due to the permanent, covalent integration of the flame retardant moiety, preventing its loss over time through leaching or evaporation.

Table 2: Representative Mechanical Properties for a Hypothetical Copolymer This table presents hypothetical data to illustrate the potential changes in mechanical properties. Actual results will vary based on the copolymer system and processing conditions.

| Property | Base Polymer | Copolymer with Ethyl Diethenylphosphinate |

|---|---|---|

| Tensile Modulus (GPa) | 1.2 | 1.4 |

| Tensile Strength (MPa) | 45 | 42 |

| Elongation at Break (%) | 150 | 110 |

Impact on Optical and Electronic Properties of Polymer Matrices

The introduction of organophosphorus compounds, such as those derived from ethyl diethenylphosphinate, into polymer matrices can significantly alter their optical and electronic properties. The presence of the phosphorus atom, with its unique electronic configuration, can influence the refractive index, transparency, and dielectric constant of the host polymer.

Research on various organophosphorus polymers has shown that the phosphorus center can perturb the optoelectronic and solid-state features of the material. researchgate.net For instance, polymers containing phosphorus-carbon double bonds have been synthesized and their optical and electronic properties have been studied, demonstrating the potential for tailoring these characteristics. researchgate.net The incorporation of such heteroatoms can lead to materials with interesting responsive character, including electrochromic behavior. researchgate.net

In the context of ethyl diethenylphosphinate-based polymers, the phosphorus-carbon bonds and the potential for creating a high density of these moieties within a crosslinked network could lead to materials with a high refractive index. This is a desirable characteristic for applications in optical lenses, coatings, and light-emitting diodes (LEDs). Furthermore, the electronic properties can be modulated. While insulating in their pure form, the incorporation of specific functional groups or the formation of composites could lead to semiconducting or conducting materials. For example, the interaction between a polymer and a dopant can lead to an increase in conductivity. mdpi.com

Table 1: Potential Impact of Ethyl Diethenylphosphinate-Based Polymers on Optical and Electronic Properties

| Property | Potential Effect of Ethyl Diethenylphosphinate Incorporation | Rationale based on Analogous Organophosphorus Polymers |

| Refractive Index | Increase | Presence of high electron density phosphorus atoms. |

| Transparency | Potentially high in the visible region | Dependent on the specific polymer structure and absence of chromophores. |

| Dielectric Constant | Can be tailored | The polar nature of the phosphinate group can increase the dielectric constant. |

| Electrical Conductivity | Insulating, with potential for modification | Can be modified through doping or composite formation. mdpi.com |

Development of Specialty Polymers and Composites

The versatile chemical nature of ethyl diethenylphosphinate allows for its use in the development of a wide array of specialty polymers and composites with tailored functionalities.

Blending polymers derived from ethyl diethenylphosphinate with other polymers is a viable strategy to create materials with synergistic properties. youtube.comyoutube.com For example, blending with commodity plastics could enhance their flame retardancy, a known benefit of many organophosphorus compounds. runyvmat.com The resulting blends could exhibit improved mechanical strength, thermal stability, and chemical resistance.

The inherent properties of organophosphorus compounds make them attractive for the formulation of functional coatings and adhesives. Polymers derived from ethyl diethenylphosphinate are expected to exhibit excellent adhesion to a variety of substrates, particularly metals and metal oxides, due to the ability of the phosphinate group to form strong interactions. polysciences.com This makes them promising candidates for corrosion-resistant coatings and high-performance adhesives. ulprospector.com

The polymerization of the diethenyl groups can lead to a highly crosslinked network, resulting in coatings with superior hardness, scratch resistance, and chemical inertness. armorpoxy.com These coatings could find applications in demanding environments, such as in the automotive, aerospace, and marine industries. In the realm of adhesives, the strong bonding capability of the phosphinate moiety could be leveraged to formulate structural adhesives for bonding dissimilar materials. nih.govgoogle.com

Polymers containing phosphorus functionalities have shown promise in membrane-based separation technologies. mdpi.com The polarity and specific binding affinity of the phosphinate groups in polymers derived from ethyl diethenylphosphinate could be exploited for the selective separation of metal ions, organic molecules, or gases.

For instance, membranes fabricated from these polymers could be used for water purification, by selectively removing heavy metal contaminants. nih.gov The ability of phosphonic acid groups to bind with metal cations is well-documented. mdpi.com In gas separation, the tailored free volume and chemical affinity of the polymer matrix could enable the selective permeation of certain gases, such as CO2 from flue gas streams. Moreover, the crosslinked nature of these polymers can provide the necessary mechanical and chemical stability for long-term operation in harsh separation environments. Research on MOF-polymer mixed matrix membranes with organophosphates has shown potential for detoxification applications. acs.orgresearchgate.net

Sustainable and Bio-based Materials Research Utilizing Ethyl Diethenylphosphinate

There is a growing demand for sustainable and bio-based materials to reduce the environmental impact of plastics. nih.gov While ethyl diethenylphosphinate is a synthetic monomer, it can be utilized in research aimed at developing more sustainable polymer systems. For example, it could be copolymerized with bio-based monomers derived from renewable resources like sugars, vegetable oils, or lignin. nih.gov This approach would result in hybrid polymers with a reduced carbon footprint.

Furthermore, the phosphorus content of these polymers could be leveraged in the context of a circular economy. Research into the chemical recycling of phosphorus-containing polymers could enable the recovery and reuse of the valuable phosphorus element. Green synthesis methods for phosphorus-containing polymers, such as solvent-free and catalyst-free polycondensation, are also being explored. eurekaselect.com The development of biodegradable organophosphorus polymers is another area of active research, with some polyphosphoesters showing promise in this regard. mdpi.com While the biodegradability of polymers derived from ethyl diethenylphosphinate would need to be specifically investigated, the broader field of phosphorus-containing polymers offers pathways for creating more environmentally friendly materials.

Computational and Theoretical Studies of Ethyl Diethenylphosphinate Systems

Quantum Chemical Calculations of Ethyl Diethenylphosphinate Electronic Structure and Reactivity

No specific studies detailing the quantum chemical calculations of the electronic structure (e.g., Mulliken charges, molecular orbital energies) or reactivity descriptors for ethyl diethenylphosphinate were found. While general methodologies for such calculations are well-established rsc.orgpsu.edu, their application to this particular molecule is not documented in the available literature.

Molecular Dynamics Simulations of Ethyl Diethenylphosphinate Polymerization Processes

There is no available research on the use of molecular dynamics (MD) simulations to model the polymerization process of ethyl diethenylphosphinate. Studies exist for the MD simulation of other polymer systems, including vinyl ester resins and other organophosphorus polymers njit.edumsstate.eduyoutube.com, but these findings are not directly transferable to the specific polymerization kinetics and dynamics of ethyl diethenylphosphinate.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

While Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms researchgate.netnih.gov, no published DFT studies were identified that specifically investigate the reaction mechanisms involving ethyl diethenylphosphinate, such as its synthesis, polymerization, or degradation pathways.

Polymer Property Prediction via Computational Modeling of Ethyl Diethenylphosphinate Derivatives

Computational models for predicting the properties of polymers derived from ethyl diethenylphosphinate are not described in the current body of scientific literature. Although property prediction methods like the group contribution method exist for various polymers nims.go.jp, the specific parameters required for poly(ethyl diethenylphosphinate) have not been developed or reported. Research on related poly(vinylphosphonic acid) derivatives provides some context but lacks the specificity required. bohrium.comresearchgate.netnih.gov

In Silico Design of Novel Ethyl Diethenylphosphinate-Based Structures and Materials

The in silico or computational design of novel structures and materials based specifically on the ethyl diethenylphosphinate monomer is not a topic that has been covered in the accessible research literature. While there is research on the design of other phosphinate-based materials like MOFs nih.govacs.org, this work does not extend to the target compound.

Emerging Research Directions and Future Perspectives

Integration of Ethyl Diethenylphosphinate in Smart Materials and Responsive Systems

The dual functionality of ethyl diethenylphosphinate, with its polymerizable vinyl groups and the polar phosphinate center, makes it a candidate for the development of "smart" materials and responsive systems. These are materials designed to change their properties in response to external stimuli.

Potential Research Areas:

Stimuli-Responsive Polymers: The incorporation of ethyl diethenylphosphinate into polymer chains could impart sensitivity to changes in pH, temperature, or the presence of specific ions. The phosphorus-oxygen bond can interact with metal ions or protons, potentially altering the polymer's conformation or solubility.

Self-Healing Materials: The vinyl groups could be utilized in the design of self-healing polymers. Upon damage, unreacted vinyl groups within the material could be triggered to polymerize and repair the crack, a process that could be initiated by heat or light.

Shape-Memory Polymers: The phosphinate groups could act as netpoints in a polymer network, contributing to the material's ability to "remember" and return to its original shape after deformation.

Challenges and Opportunities in Scalable Production and Industrial Application of Ethyl Diethenylphosphinate Derivatives

The successful industrial application of ethyl diethenylphosphinate hinges on the development of efficient and cost-effective large-scale production methods. While specific synthesis routes for this compound are not widely published, general methods for producing similar organophosphorus compounds can provide insights into potential challenges and opportunities.

Challenges:

Synthesis Efficiency: Developing a high-yield, selective synthesis process is crucial. Reactions involving phosphorus compounds can sometimes be complex and require careful control of reaction conditions to avoid side products.

Precursor Availability and Cost: The availability and cost of starting materials, such as diethenylphosphinic acid or its precursors, will significantly impact the economic viability of large-scale production.

Purification: Achieving high purity of the final product can be challenging for organophosphorus compounds, often requiring specialized purification techniques.

Opportunities:

Catalytic Routes: Exploring novel catalytic methods could lead to more efficient and environmentally friendly synthesis pathways.

Continuous Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes. nih.gov

Monomer for Specialty Polymers: If scalable production is achieved, ethyl diethenylphosphinate could be a valuable monomer for producing specialty polymers with tailored properties, such as enhanced flame retardancy or adhesion.

Interdisciplinary Research Avenues for Ethyl Diethenylphosphinate in Advanced Functional Materials

The unique combination of a phosphorus-containing functional group and polymerizable vinyl groups opens up a wide range of interdisciplinary research possibilities for ethyl diethenylphosphinate in the creation of advanced functional materials.

Potential Interdisciplinary Fields:

Flame Retardant Materials: Organophosphorus compounds are well-known for their flame-retardant properties. frontiersin.orgyoutube.com Ethyl diethenylphosphinate could be copolymerized with other monomers to create inherently flame-retardant plastics and textiles, reducing the need for potentially harmful halogenated flame retardants. frontiersin.org Research in this area would involve collaboration between polymer chemists and fire safety engineers.

Biomaterials: The phosphinate group could mimic the phosphate (B84403) backbone of DNA and RNA, suggesting potential applications in biocompatible materials. sigmaaldrich.com Research could focus on its use in drug delivery systems, tissue engineering scaffolds, or as a component of biocompatible adhesives and coatings. This would require expertise from materials science, biology, and medicine.

Adhesion and Coatings: The polarity of the phosphinate group could enhance adhesion to various substrates, including metals and glass. brenntag.com This makes ethyl diethenylphosphinate a potential additive or comonomer for high-performance adhesives and protective coatings with improved durability and chemical resistance. This research would bridge polymer chemistry and surface science.

Environmental and Sustainable Chemistry Considerations in Future Research Paradigms

As with any chemical compound intended for widespread use, a thorough evaluation of the environmental impact and the development of sustainable production and end-of-life strategies are paramount.

Key Considerations:

Biodegradability and Environmental Fate: Research is needed to understand the persistence and degradation pathways of ethyl diethenylphosphinate and its potential polymers in the environment. The broader class of organophosphate esters has been subject to environmental scrutiny, making this a critical area of investigation. tandfonline.comresearchgate.netmdpi.com

Toxicity: The toxicological profile of ethyl diethenylphosphinate and any potential breakdown products must be established to ensure human and ecological safety.

Sustainable Synthesis: Future research should focus on developing synthesis routes that utilize renewable feedstocks, minimize waste generation, and employ green chemistry principles.

Recyclability and Circular Economy: For applications in polymers, designing materials that are recyclable or can be part of a circular economy model will be essential for long-term sustainability.

Q & A

What are the common synthetic routes for preparing ethyl esters of phosphinic acids such as Phosphinic acid, diethenyl-, ethyl ester?

Basic

Ethyl esters of phosphinic acids are typically synthesized via esterification or transesterification. A key method involves reacting chlorophosphites with alcohols. For example, diethyl chlorophosphite (CIP(OC₂H₅)₂) can undergo partial hydrolysis to yield P-methyl phosphinic acid ethyl ester (MPEE) . Another route uses silylation agents like tetraethyl orthosilicate ((EtO)₄Si) in toluene under reflux to form phosphinic esters in high yields (80–100%) .

Advanced

For stereoselective synthesis, substituent-directed coordination can be employed. In the synthesis of tert-butylaminomethyl(mesityl)phosphinic acid ethyl ester, amination of a precursor with tert-butylamine produces a racemic mixture, while coordination with zinc dichloride induces diastereoselectivity via hydrogen bridging . Advanced methods may also leverage chiral catalysts or asymmetric reaction conditions to control stereochemistry.

How can the purity and structure of phosphinic acid ethyl esters be characterized?

Basic

Standard analytical techniques include:

- ¹H/³¹P NMR : To confirm ester formation and substituent environments.

- FT-IR : For identifying P=O (~1200 cm⁻¹) and ester C-O (~1050 cm⁻¹) stretches.

- Elemental Analysis : To verify molecular composition.

Advanced

Structural ambiguities, such as dimerization or stereoisomerism, require advanced methods:

- X-ray Crystallography : Resolves hydrogen-bonded dimers (e.g., tert-butylaminomethyl(mesityl)phosphinic acid ethyl ester forms dimers via P=O···H-N bridges) .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers in complex esters, such as those with pyridinylmethyl moieties .

What factors influence the hydrolysis kinetics of phosphinic acid ethyl esters?

Basic

Hydrolysis rates depend on ester substituents and reaction conditions. Ethyl esters generally hydrolyze slower than methyl analogs due to steric hindrance. For example, methyl diphenylphosphinate hydrolyzes in 1 hour, while its ethyl counterpart requires 8 hours under similar acidic conditions .

Advanced

Electronic effects dominate in alkaline hydrolysis. Electron-withdrawing groups (e.g., aryl substituents) accelerate reaction rates by polarizing the P=O bond, facilitating nucleophilic attack. Steric hindrance from bulky groups (e.g., mesityl) slows kinetics, as seen in phosphinic acid esters with tert-butylaminomethyl groups .

| Ester Type | Hydrolysis Time (Acidic) | Key Factor | Reference |

|---|---|---|---|

| Methyl diphenylphosphinate | 1 hour | Low steric hindrance | |

| Ethyl diphenylphosphinate | 8 hours | High steric hindrance |

How are phosphinic acid ethyl esters utilized in coordination chemistry?

Basic

These esters act as ligands in metal complexes. For example, tert-butylaminomethyl(mesityl)phosphinic acid ethyl ester coordinates with zinc dichloride to form a dimeric complex, stabilizing the metal center via P=O and N-H interactions .

Advanced

In stereoselective catalysis, phosphinic esters with chiral substituents (e.g., 2-pyridinylmethyl groups) enable asymmetric synthesis. Their P=O and heteroatom donor sites facilitate chelation, enhancing enantioselectivity in reactions like hydrogenation .

What methodologies optimize transesterification of phosphinic acid ethyl esters?

Basic

Transesterification with primary alcohols (e.g., pentanol) is catalyzed by acid or base. For methyl diphenylphosphinate, pentanol yields 85–90% conversion under reflux, with byproducts removed via filtration .

Advanced

Catalytic systems like Lewis acids (e.g., Ti(OiPr)₄) improve efficiency. In cyclic systems (e.g., DOPO derivatives), ring strain from bond angles (∠OPOPh = 112.2°) enhances reactivity, enabling unique transformations not seen in acyclic analogs .

How do contradictions in experimental data arise in phosphinic ester research?

Basic

Discrepancies often stem from varying reaction conditions. For example, hydrolysis rates differ significantly between studies due to pH, temperature, or solvent polarity .

Advanced

Contradictions in stereochemical outcomes may arise from competing reaction pathways. In the synthesis of phosphinic tripeptides, coupling efficiency (87%) depends on protecting group strategies and purification methods (e.g., HPLC vs. crystallization) .

What role do phosphinic acid ethyl esters play in bioactive molecule synthesis?

Advanced

These esters serve as intermediates in peptidomimetics. For instance, phosphinic tripeptides (e.g., ERAP1/2 inhibitors) are synthesized via HMDS-mediated activation, ethyl ester saponification (72% yield), and coupling with amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.